1,1,1-Trifluorohexane

Übersicht

Beschreibung

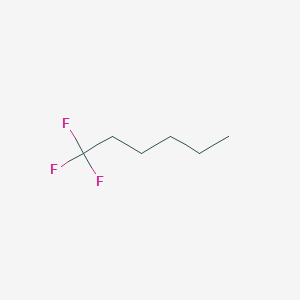

1,1,1-Trifluorohexane is an organic compound with the molecular formula C6H11F3 It is a fluorinated derivative of hexane, characterized by the presence of three fluorine atoms attached to the first carbon atom in the hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexane can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides with alkenes. This reaction proceeds under mild conditions with high efficiency and excellent functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves the fluorination of hexane using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure selective fluorination at the desired position.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1-Trifluorohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of trifluorohexanol or trifluorohexanoic acid.

Reduction: Formation of hexane or other hydrocarbons.

Substitution: Formation of various substituted hexanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Solvent and Reagent:

TFH is widely utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds without participating in the reactions. It is particularly valuable in reactions involving sensitive functional groups that may be affected by more reactive solvents.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed Heck-type reactions, 1,1,1-trifluorohexane has been shown to facilitate the formation of trifluoromethylated alkyl radicals, which are crucial intermediates in various organic transformations. The use of TFH in these reactions has demonstrated improved yields compared to traditional solvents .

Pharmaceutical Applications

Antimicrobial Agents:

Research indicates that derivatives of this compound are being investigated for their potential as antimicrobial agents. Specifically, compounds synthesized from TFH have shown promising activity against Gram-positive bacteria due to their enhanced cellular penetration and binding capabilities .

Case Study: Quinoxaline Derivatives

In one study, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were synthesized using this compound-2,4-dione as a precursor. These derivatives exhibited significant antibacterial properties and were evaluated against various pathogenic strains .

| Compound Type | Activity Against | Reference |

|---|---|---|

| 2-Acyl-3-trifluoromethylquinoxaline | Gram-positive bacteria | |

| Quinoxaline derivatives | Pathogenic fungi |

Environmental and Safety Considerations

While this compound is useful in various applications, its environmental impact must be considered. Fluorinated compounds can persist in the environment and contribute to greenhouse gas effects. Therefore, research into safer alternatives or methods for degradation is ongoing.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluorohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The pathways involved often include radical intermediates and single electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

- 1,1,1-Trifluoropropane

- 1,1,1-Trifluorobutane

- 1,1,1-Trifluoropentane

Comparison: 1,1,1-Trifluorohexane is unique due to its longer carbon chain compared to other trifluorinated alkanes. This results in different physical and chemical properties, such as boiling point and solubility. The presence of three fluorine atoms at the first carbon position also imparts distinct reactivity patterns compared to other fluorinated compounds.

Biologische Aktivität

1,1,1-Trifluorohexane (TFH) is a fluorinated hydrocarbon that has garnered interest for its unique chemical properties and potential biological activities. As a compound with three fluorine atoms attached to a hexane backbone, TFH exhibits distinct physicochemical characteristics that can influence its interactions with biological systems. This article aims to explore the biological activity of TFH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

TFH is characterized by its trifluoromethyl group, which significantly alters its lipophilicity and reactivity compared to non-fluorinated hydrocarbons. The presence of fluorine atoms enhances the compound's stability and may contribute to its biological interactions. The molecular formula for TFH is C6H11F3, and it has a molecular weight of approximately 150.15 g/mol.

Mechanisms of Biological Activity

The biological activity of TFH can be attributed to several factors:

- Electrostatic Interactions : The electronegative fluorine atoms create a dipole moment that can interact with biological macromolecules, potentially influencing protein folding and enzyme activity .

- Hydrophobic Effects : The hydrophobic nature of TFH allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

- Reactivity with Biomolecules : TFH has been shown to engage in reactions with various biomolecules, which may lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to TFH. For instance, derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated significant antibacterial activity against Gram-positive bacteria, including Mycobacterium species . The introduction of trifluoromethyl groups in these compounds enhances their binding affinity to cellular targets.

Case Studies

Several research studies have investigated the biological activity of TFH and its derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of quinoxaline derivatives containing trifluoromethyl groups. These compounds showed high antibacterial properties against various pathogens, suggesting that the trifluoromethyl group enhances their therapeutic potential .

- Toxicological Assessments : Research on fluorinated compounds has raised concerns about their toxicity and environmental impact. Per- and polyfluoroalkyl substances (PFASs), including TFH derivatives, are known for their persistence in the environment and potential adverse effects on human health . Studies have indicated that exposure to these substances may disrupt endocrine functions and contribute to various health issues.

- Protein Engineering Applications : The unique properties of fluorinated amino acids have been explored for protein engineering applications. Fluorinated compounds like TFH can be utilized to modify protein structures and functions, potentially leading to novel therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H11F3 |

| Molecular Weight | 150.15 g/mol |

| Boiling Point | 56 °C |

| Density | 1.5 g/cm³ |

| Biological Activity | Effect |

|---|---|

| Antibacterial Activity | Significant against Gram-positive bacteria |

| Toxicity | Concerns regarding PFAS exposure |

Eigenschaften

IUPAC Name |

1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOOHTZZDPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556001 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-12-1 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 1,1,1-Trifluorohexane play in the synthesis described in the paper?

A1: The paper investigates the synthesis and characterization of barium complexes containing a specific ligand derived from this compound. Specifically, the molecule 5,5-dimethyl-1,1,1-trifluorohexane-2,4-dione, synthesized from this compound, acts as a chelating agent, meaning it can bind to a metal ion through multiple atoms. In this case, it forms a complex with barium []. This type of complex, with its unique structure and properties, could have potential applications in various fields, though further research is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.